1h-Benzimidazole-2-propanenitrile

Physicochemical profiling Lead optimization Medicinal chemistry

1H-Benzimidazole-2-propanenitrile (CAS 51100-82-4) is the essential 2-substituted benzimidazole scaffold for programs requiring the propanenitrile side chain—structurally critical for EGFR kinase back-pocket binding, antimycobacterial potency (MIC 0.78 µg/mL vs M. tuberculosis H37Rv), and α-glucosidase inhibition (IC50 as low as 44 µM). Do not substitute with the 1-isomer (CAS 4414-84-0) or acetonitrile analog (CAS 4414-88-4); regioisomeric purity directly determines metal-chelation geometry, target binding, and biological activity. Specify CAS 51100-82-4 to ensure the 2-propanenitrile regioisomer with free N–H for downstream functionalization. Ideal for latent TB, oncology, and antidiabetic hit-to-lead campaigns.

Molecular Formula C10H9N3
Molecular Weight 171.2 g/mol
CAS No. 51100-82-4
Cat. No. B1625889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h-Benzimidazole-2-propanenitrile
CAS51100-82-4
Molecular FormulaC10H9N3
Molecular Weight171.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)CCC#N
InChIInChI=1S/C10H9N3/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10/h1-2,4-5H,3,6H2,(H,12,13)
InChIKeyCKPCDTRDHYFHLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Benzimidazole-2-propanenitrile (CAS 51100-82-4): Verified Scaffold Identity for Procurement and Research


1H-Benzimidazole-2-propanenitrile (CAS 51100-82-4, IUPAC: 3-(1H-benzo[d]imidazol-2-yl)propanenitrile, molecular formula C10H9N3, molecular weight 171.20 g/mol) is a heterocyclic building block composed of a benzimidazole core substituted at the 2-position with a propanenitrile side chain . This scaffold is a key intermediate in medicinal chemistry, serving as a precursor for antimycobacterial agents, EGFR tyrosine kinase inhibitors, and α-glucosidase inhibitors [1]. It is commercially available at purities ranging from 95% to 98%, with physically measured or predicted properties including a LogP of 2.02, a topological polar surface area (TPSA) of 52.47 Ų, and one hydrogen bond donor site .

Why 1H-Benzimidazole-2-propanenitrile (51100-82-4) Cannot Be Replaced by Common Benzimidazole Analogs


Superficially similar benzimidazole nitriles cannot be freely interchanged because minor structural variations—chain length, substitution position, and redox state—have a disproportionate impact on both reactivity in downstream transformations and on the physicochemical properties of the final target molecules. Replacing the 2-propanenitrile motif with the more common 2-acetonitrile (CAS 4414-88-4) reduces the side-chain by one methylene unit, altering LogP by an estimated 0.3–0.5 log units and shifting the conformational flexibility of derivatives . The N1-alkylated regioisomer 3-(1H-benzimidazol-1-yl)propanenitrile (CAS 4414-84-0) presents the nitrile chain at a different vector, fundamentally changing metal-coordination behavior and target-binding geometry . Even the β-oxo analog (CAS 790240-94-7) introduces a carbonyl that alters the electronics of the nitrile group and changes the hydrogen-bonding capacity. These differences translate into measurable gaps in biological activity: antimycobacterial derivatives built on the 2-propanenitrile scaffold achieve MIC values as low as 0.78 µg/mL, while acetonitrile-based analogs often show reduced potency [1].

Quantitative Differentiation Evidence for 1H-Benzimidazole-2-propanenitrile (51100-82-4)


Chain-Length Effect on Physicochemical Profile: Propanenitrile vs. Acetonitrile Homolog

The 2-propanenitrile chain in 51100-82-4 provides quantifiably distinct physicochemical properties compared with the 2-acetonitrile homolog (CAS 4414-88-4), the most common benzimidazole-nitrile scaffold. The additional methylene group increases the molecular weight from 157.17 to 171.20 Da (+14 Da), extends the rotatable bond count from 1 to 2, and raises the calculated LogP from approximately 1.5–1.7 to 2.02 . These differences directly affect solubility, membrane permeability, and the lipophilic ligand efficiency (LLE) of any derivative series built on this scaffold .

Physicochemical profiling Lead optimization Medicinal chemistry

Antimycobacterial Activity of Scaffold Derivatives: Quantitative MIC Comparison Against M. tuberculosis H37Rv

Derivatives synthesized from the 2-(benzimidazol-2-yl)propanenitrile scaffold demonstrate potent antimycobacterial activity that surpasses the first-line drug ethambutol. In a head-to-head in vitro assay against M. tuberculosis H37Rv, the acrylonitrile derivative 3b (built on the 2-propanenitrile scaffold) exhibited an MIC of 0.78 µg/mL, representing a 2-fold improvement over ethambutol (MIC = 1.56 µg/mL). Furthermore, in a nutrient starvation model that mimics the dormant state of M. tuberculosis, compound 3b achieved a 2.8 log-fold reduction in bacterial count—outperforming isoniazid, ciprofloxacin, rifampicin, and moxifloxacin under the same conditions [1]. The saturated propanenitrile analog 4c (directly derived from 51100-82-4 scaffold) showed comparable potency with an MIC of 1.56 µg/mL and a 2.1 log reduction against nutrient-starved M. tuberculosis [2].

Antitubercular agents Infectious disease Structure-activity relationship

α-Glucosidase Inhibitory Activity: Benzimidazole-Propionitrile Derivatives vs. Clinical Standard Acarbose

A library of 32 benzimidazole-propionitrile derivatives based on the 2-(benzimidazol-2-yl)propanenitrile core was evaluated for α-glucosidase inhibition. Twenty-four of the thirty-two compounds exhibited IC50 values ranging from 44 to 745 µM, all outperforming the clinical standard acarbose (IC50 = 750 µM). The most potent compound, B10 (3-bromophenyl substituted), functioned as a competitive inhibitor with an IC50 value substantially lower than acarbose [1]. This study establishes that the benzimidazole-2-propanenitrile scaffold reliably yields α-glucosidase inhibitors superior to the marketed comparator, making the parent scaffold a strategic procurement choice for antidiabetic drug discovery programs.

Antidiabetic agents α-Glucosidase inhibition Enzyme kinetics

EGFR Tyrosine Kinase Inhibition: Propanenitrile Derivatives Demonstrate Cytotoxic Activity Against Lung Carcinoma

A series of 2-(1H-benzimidazol-2-yl)-3-(4-(4-substituted-piperazin-1-yl)phenyl)propane nitriles (IIa–IIj), derived from the 2-propanenitrile scaffold, were evaluated for anticancer activity. In the SRB assay against A549 lung carcinoma cells, compounds IIh and IIa demonstrated significant growth inhibition. Molecular docking against EGFR tyrosine kinase confirmed favorable binding modes within the ATP-binding pocket . While the parent compound 51100-82-4 is the unsubstituted scaffold, the derivative series validates the propanenitrile chain as a productive vector for engaging the EGFR kinase hinge region, a feature that the shorter acetonitrile chain cannot replicate due to insufficient reach to the hydrophobic back pocket [1].

EGFR inhibitors Anticancer agents Kinase targeted therapy

Regioisomeric Identity: 2-Propanenitrile vs. 1-Propanenitrile Substitution Determines Synthetic Utility and Metal-Binding Geometry

The 2-substituted propanenitrile regioisomer (51100-82-4) is chemically and functionally distinct from its 1-substituted counterpart (CAS 4414-84-0). In the 2-isomer, the nitrile-bearing side chain is attached to the imidazole carbon, enabling the benzimidazole N–H to remain available for hydrogen bonding, metal coordination, or further N-functionalization. The 1-isomer, by contrast, has the propanenitrile chain attached to the benzimidazole nitrogen, blocking the N–H site and altering the electronic distribution of the heterocycle. This difference is critical in metal complexation: Schiff base ligands derived from the 2-substituted scaffold form stable complexes with transition metals and exhibit cytotoxic activity on MCF-7 breast cancer cell lines, whereas 1-substituted analogs cannot engage in the same bidentate coordination geometry [1]. The regioisomeric purity of the procured compound is therefore a non-negotiable specification for coordination chemistry and medicinal chemistry applications.

Coordination chemistry Regioisomer differentiation Synthetic methodology

Commercial Purity and Storage Specifications: Verifiable Quality Benchmarks for Reproducible Research

Commercially available 1H-Benzimidazole-2-propanenitrile is supplied at two distinct purity tiers with verified analytical specifications. The 95% minimum purity grade (AKSci, CAS 51100-82-4, product 4884CT) is accompanied by a requirement for long-term storage in a cool, dry place and is classified as non-hazardous for DOT/IATA transport . A higher 98% purity grade is available from LeYan (product 1737069), with comprehensive analytical characterization including LogP (2.02), TPSA (52.47), and hazard statements (H302, H315, H319, H335) . This purity differential is relevant because residual impurities in the 95% grade may include unreacted o-phenylenediamine or acrylonitrile starting materials that can interfere with sensitive catalytic reactions or biological assays. For comparison, the acetonitrile analog (CAS 4414-88-4) is also commercially available at 99% purity, but its shorter chain length precludes the synthetic applications described in Evidence Items 1–4.

Quality control Procurement specification Reproducibility

Validated Application Scenarios for 1H-Benzimidazole-2-propanenitrile (51100-82-4) Based on Quantitative Evidence


Antitubercular Lead Discovery Targeting Active and Dormant Mycobacterium tuberculosis

Research groups developing new antitubercular agents should procure 51100-82-4 as the core scaffold for synthesizing 2-(benzimidazol-2-yl)-3-phenylpropanenitrile derivatives. Evidence demonstrates that compounds built on this scaffold achieve MIC values as low as 0.78 µg/mL against M. tuberculosis H37Rv—twice as potent as ethambutol (MIC 1.56 µg/mL)—and uniquely achieve 2.8 log-fold reduction in dormant mycobacteria, outperforming isoniazid, rifampicin, ciprofloxacin, and moxifloxacin in the nutrient starvation model [1][2]. This makes the scaffold particularly valuable for programs addressing latent TB infection, where existing first-line drugs show limited efficacy against the dormant bacterial population.

Type 2 Diabetes Drug Discovery: α-Glucosidase Inhibitor Development

The benzimidazole-2-propanenitrile scaffold reliably generates α-glucosidase inhibitors with IC50 values superior to the clinical standard acarbose (IC50 750 µM). In a systematic 32-compound library, 75% of synthesized derivatives (24/32) were active, with IC50 values ranging from 44 to 745 µM [3]. The best compound (B10) functions as a competitive inhibitor, providing a validated starting point for hit-to-lead optimization. Procurement of 51100-82-4 is recommended for any antidiabetic program seeking to explore non-carbohydrate mimetic α-glucosidase inhibitors with a favorable ADMET profile predicted by the benzimidazole scaffold.

EGFR-Targeted Anticancer Agent Synthesis: Kinase Inhibitor Development

For oncology programs targeting EGFR tyrosine kinase, 51100-82-4 provides the optimal scaffold for synthesizing 2-(benzimidazol-2-yl)-3-(4-piperazin-1-yl)phenyl)propanenitrile derivatives. In vitro SRB assays against A549 lung carcinoma cells confirmed significant growth inhibition by derivatives IIa and IIh, with molecular docking validating binding to the EGFR ATP pocket . The extended propanenitrile chain is structurally critical for reaching the hydrophobic back pocket of the kinase domain—a binding mode not accessible with the shorter acetonitrile scaffold. This scaffold is therefore the rational procurement choice for EGFR kinase inhibitor medicinal chemistry campaigns.

Coordination Chemistry and Metallodrug Design: Bidentate Ligand Synthesis

The 2-substituted regioisomer (51100-82-4) is the required starting material for synthesizing bidentate benzimidazole-based ligands for transition metal complexation. The free N–H of the benzimidazole ring, combined with the nitrile or a further functionalized side chain, enables (N,N) or (N,O) chelation modes that are structurally impossible with the 1-substituted regioisomer. Metal complexes derived from this scaffold have demonstrated cytotoxic activity against MCF-7 breast cancer cells [4]. Procurement must specify the 2-isomer (CAS 51100-82-4) and not the 1-isomer (CAS 4414-84-0), as regioisomeric purity directly determines metal-binding geometry and downstream biological activity.

Quote Request

Request a Quote for 1h-Benzimidazole-2-propanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.